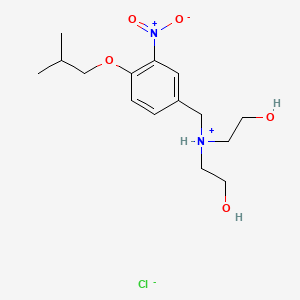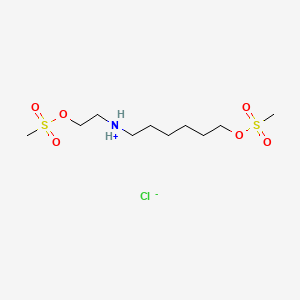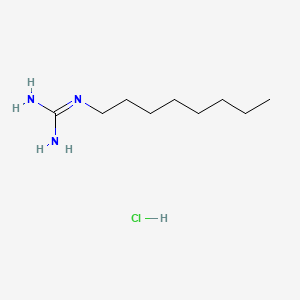
Octylguanidine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octylguanidine monohydrochloride is a chemical compound with the molecular formula C9H22ClN3. It is known for its protective properties in various biological systems, particularly in protecting the heart from reperfusion damage in hyperthyroid rats
准备方法
The synthesis of octylguanidine monohydrochloride typically involves the reaction of octylamine with cyanamide, followed by hydrochloric acid treatment to form the monohydrochloride salt. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
化学反应分析
Octylguanidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form simpler amine derivatives.
科学研究应用
Octylguanidine monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: It has shown protective effects against myocardial damage induced by ischemia-reperfusion in rat hearts.
Industry: this compound is used in the formulation of various industrial products due to its surfactant-like properties.
作用机制
The protective effects of octylguanidine monohydrochloride are primarily due to its ability to inhibit the opening of mitochondrial non-specific pores, which are associated with heart injury induced by reperfusion . This inhibition helps preserve mitochondrial function, including ATP synthesis and membrane potential. The compound also protects against oxidative stress by preventing the accumulation of reactive oxygen species and maintaining cellular integrity .
相似化合物的比较
Octylguanidine monohydrochloride can be compared with other guanidine derivatives such as phenylethylbiguanidide and decamethylenediguanidide. While all these compounds act as energy transfer inhibitors, this compound is unique in its ability to inhibit all three phosphorylation sites and protect against various forms of oxidative damage . This makes it particularly valuable in medical and industrial applications.
属性
CAS 编号 |
69490-30-8 |
|---|---|
分子式 |
C9H22ClN3 |
分子量 |
207.74 g/mol |
IUPAC 名称 |
2-octylguanidine;hydrochloride |
InChI |
InChI=1S/C9H21N3.ClH/c1-2-3-4-5-6-7-8-12-9(10)11;/h2-8H2,1H3,(H4,10,11,12);1H |
InChI 键 |
DZONCCFWXXJBEF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN=C(N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



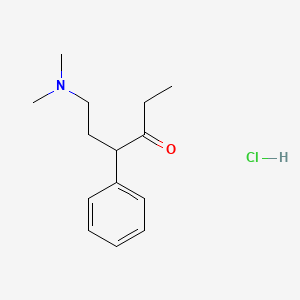
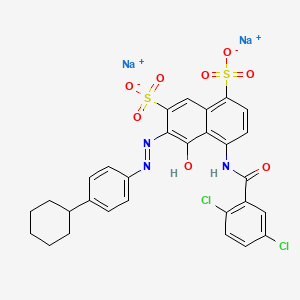
![N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13767278.png)
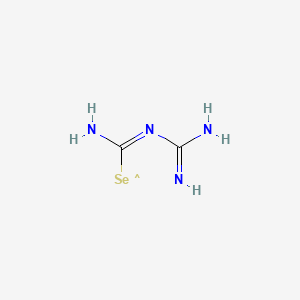
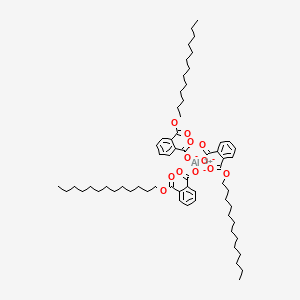
![2-[3-Acetamido-5-(4-methoxyphenyl)phenyl]acetic acid](/img/structure/B13767288.png)
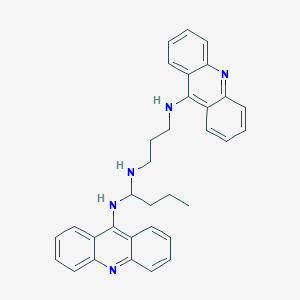
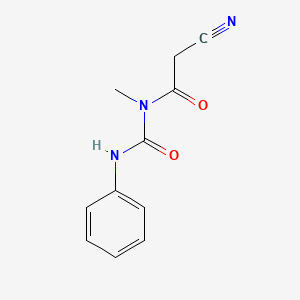
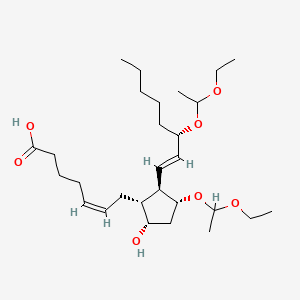
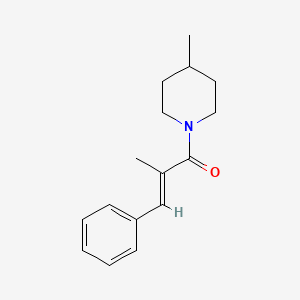
![Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane](/img/structure/B13767318.png)
